4-(2,4-dichlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine
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Overview
Description
4-(2,4-dichlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dichlorophenyl group, a phenyl group, and a prop-2-enyl group attached to the thiazole ring
Preparation Methods
The synthesis of 4-(2,4-dichlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,4-dichlorobenzene.
Attachment of the Phenyl Group: The phenyl group is typically introduced through a Friedel-Crafts acylation reaction.
Addition of the Prop-2-enyl Group: The prop-2-enyl group can be added through a Wittig reaction or a similar olefination process.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and control.
Chemical Reactions Analysis
4-(2,4-dichlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Addition: The prop-2-enyl group can participate in addition reactions, such as hydroboration-oxidation, to form alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
4-(2,4-dichlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to interfere with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
4-(2,4-dichlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine can be compared with other thiazole derivatives, such as:
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound is used as an intermediate in the synthesis of herbicides and has different chemical properties due to the presence of a triazole ring.
4-(2,4-dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: This compound is used in the development of fluorescent textiles and has unique photoluminescent properties.
N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl] acetamide: This compound is used in medicinal chemistry for its potential therapeutic applications.
Properties
CAS No. |
1049982-97-9 |
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Molecular Formula |
C18H14Cl2N2S |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C18H14Cl2N2S/c1-2-10-22-17(15-9-8-13(19)11-16(15)20)12-23-18(22)21-14-6-4-3-5-7-14/h2-9,11-12H,1,10H2 |
InChI Key |
OWHCXHQIYPMICR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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